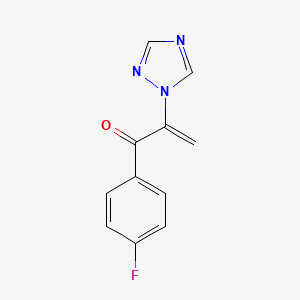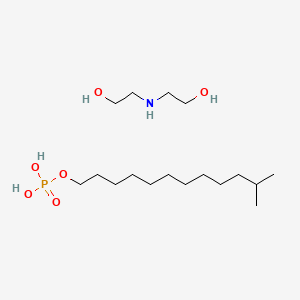
Einecs 287-146-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
C10H7OH+H2→C10H11OH
where 1-naphthol (C${10}$H${7}$OH) is converted to 1,2,3,4-tetrahydro-1-naphthol (C${10}$H${11}$OH).
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-1-naphthol involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthaldehyde using oxidizing agents such as potassium permanganate (KMnO$_4$).
Reduction: Further reduction can convert it to 1,2,3,4-tetrahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO$_4$) in an acidic medium.
Reduction: Hydrogen gas (H$_2$) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO$_3$ and H$_2$SO$_4$) for nitration; halogens (Cl$_2$, Br$_2$) for halogenation.
Major Products
Oxidation: 1,2,3,4-tetrahydro-1-naphthaldehyde.
Reduction: 1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1,2,3,4-tetrahydro-1-naphthol can be compared with other similar compounds such as:
1-naphthol: The parent compound, which is less hydrogenated and has different reactivity.
1,2,3,4-tetrahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties.
Naphthalene: A non-hydrogenated aromatic compound with distinct chemical behavior.
The uniqueness of 1,2,3,4-tetrahydro-1-naphthol lies in its partially hydrogenated structure, which imparts specific reactivity and properties that are valuable in various applications.
Properties
CAS No. |
85409-75-2 |
|---|---|
Molecular Formula |
C17H40NO6P |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;11-methyldodecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.C4H11NO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;6-3-1-5-2-4-7/h13H,3-12H2,1-2H3,(H2,14,15,16);5-7H,1-4H2 |
InChI Key |
WXHCXKCTVWLZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
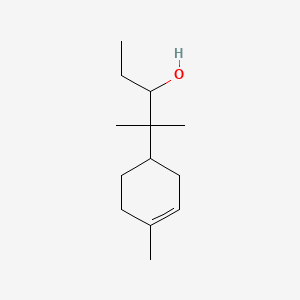
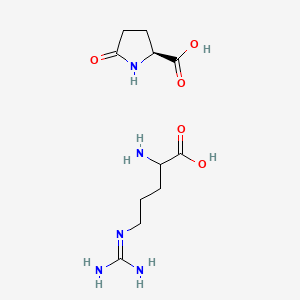
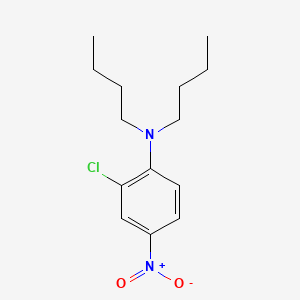
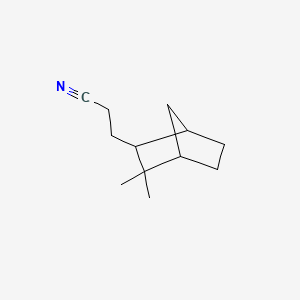

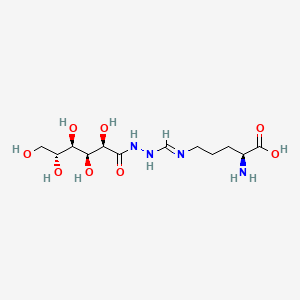




![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
